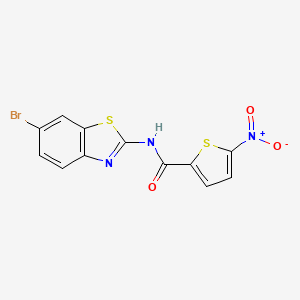

![molecular formula C22H19N3O2S B2543018 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895415-29-9](/img/structure/B2543018.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is an organic compound that belongs to the class of compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .

Scientific Research Applications

Anticonvulsant Properties

A series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives were synthesized, incorporating pharmacophoric features such as an aromatic hydrophobic aryl ring and NHCO as a hydrogen bonding domain. This series was tested for anticonvulsant activity using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole test in albino mice. Two compounds in this series displayed promising activity, suggesting the potential of benzothiazole derivatives as anticonvulsants. The pharmacokinetic profiles of these compounds were estimated, and none violated Lipinski's “rule of five,” indicating favorable drug-like properties (Ali & Siddiqui, 2015).

Imaging Brain Peripheral Benzodiazepine Receptors

Research aimed at developing sensitive imaging of brain peripheral benzodiazepine receptors (PBR) led to the synthesis of two aryloxyanilides, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide. After radiolabeling with carbon-11, these compounds were used for positron emission tomography (PET) imaging in monkeys. The radioligands demonstrated moderately high brain uptake of radioactivity, with a significant proportion bound specifically to PBR, highlighting their effectiveness for imaging PBR in monkey brains (Briard et al., 2008).

Peripheral Benzodiazepine Receptor Studies

Another study involved the synthesis of the pyrazolopyrimidine ligand DPA-713, identified as a potent ligand for peripheral benzodiazepine receptors. This compound displayed significant accumulation in the brain and peripheral organs of a baboon when assessed using PET imaging. Pre-treatment with the PBR-specific ligand PK 11195 significantly reduced the binding of DPA-713 in the brain, confirming selective binding to PBR. These results indicate the potential of DPA-713 for imaging PBR in disease states, suggesting a new avenue for understanding the pathological role of PBR in vivo (James et al., 2005).

Antinociceptive Pharmacology

Research on a novel nonpeptidic Bradykinin B1 receptor antagonist, N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, demonstrated significant antinociceptive actions in several animal pain models. This compound showed high affinity for human and mouse B1 receptors and significant antihyperalgesic actions in inflammatory and neuropathic pain models, suggesting its utility for the treatment of such pain states (Porreca et al., 2006).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent activity against a wide range of human cancerous cell lines .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their observed effects .

Biochemical Pathways

It is known that benzothiazole derivatives can activate or inhibit biochemical pathways, leading to various downstream effects .

Result of Action

Benzothiazole derivatives have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

properties

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-9-10-20-19(13-18)24-22(28-20)25(15-17-8-5-11-23-14-17)21(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVCFUOZURYHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)

![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)